1-(6-(Benzyloxy)pyridin-2-yl)piperazine
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Overview
Description
1-(6-(Benzyloxy)pyridin-2-yl)piperazine is a heterocyclic compound that features a piperazine ring bonded to a pyridine ring, which is further substituted with a benzyloxy group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Benzyloxy)pyridin-2-yl)piperazine typically involves the reaction of 2-chloropyridine with piperazine in the presence of a base, followed by the introduction of the benzyloxy group through nucleophilic substitution. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Benzyloxy)pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or potassium carbonate in toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce piperazine derivatives with altered substituents.
Scientific Research Applications
1-(6-(Benzyloxy)pyridin-2-yl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(Benzyloxy)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities and have been studied for their anti-tubercular activity.
N-(Pyridin-2-yl)amides: These compounds also feature a pyridine ring and have various medicinal applications.
Uniqueness: 1-(6-(Benzyloxy)pyridin-2-yl)piperazine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-(6-phenylmethoxypyridin-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-5-14(6-3-1)13-20-16-8-4-7-15(18-16)19-11-9-17-10-12-19/h1-8,17H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLGTEXTAQAQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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